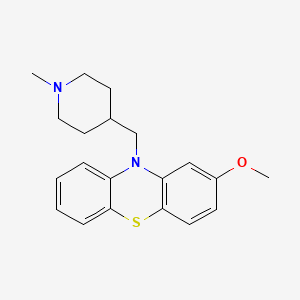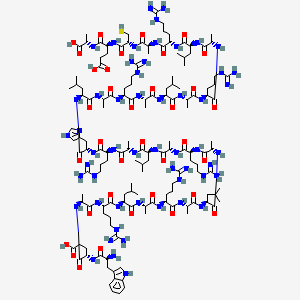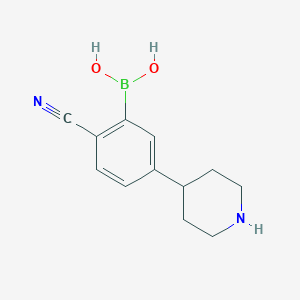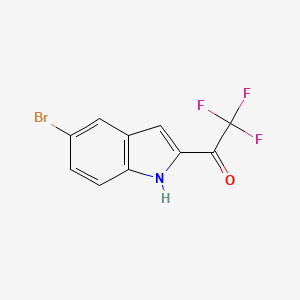
Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen. Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry. This particular compound is notable for its unique chemical structure and properties, which make it valuable for scientific research and practical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and 2-methoxyphenol as the primary starting materials.
N-Alkylation: The phenothiazine core undergoes N-alkylation with 1-methyl-4-piperidylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methoxylation: The 2-methoxy group is introduced through a methoxylation reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at specific positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- can be compared with other phenothiazine derivatives:
Thioridazine: Similar in structure but contains a methylthio group.
Mesoridazine: Contains a methylsulfinyl group and is used to treat schizophrenia.
Periciazine: Another phenothiazine derivative with antipsychotic properties.
These compounds share a common phenothiazine core but differ in their substituents, leading to variations in their pharmacological and chemical properties.
Eigenschaften
CAS-Nummer |
101976-47-0 |
|---|---|
Molekularformel |
C20H24N2OS |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
2-methoxy-10-[(1-methylpiperidin-4-yl)methyl]phenothiazine |
InChI |
InChI=1S/C20H24N2OS/c1-21-11-9-15(10-12-21)14-22-17-5-3-4-6-19(17)24-20-8-7-16(23-2)13-18(20)22/h3-8,13,15H,9-12,14H2,1-2H3 |
InChI-Schlüssel |
NKTPABJNMJJGDA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079648.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-phenoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079658.png)



![7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079683.png)
![2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14079687.png)


![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14079703.png)

![1-(4-Hydroxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079708.png)

![9-[3-Methyl-4-[3,4,5-trihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid](/img/structure/B14079716.png)
